4-(2-Hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one
Description
4-(2-Hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one is an organic compound with a complex structure It is characterized by the presence of a hydroxypropan-2-yl group and a tetrahydronaphthalenone core
Properties
IUPAC Name |
4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-6-5-7-11-12(16)8-9-13(14(2,3)17)15(10,11)4/h7-10,13,17H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSWGHXLDCLRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(C(C=CC2=O)C(C)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one typically involves multiple steps. One common method includes the reaction of a suitable naphthalene derivative with isopropanol under acidic conditions to introduce the hydroxypropan-2-yl group. The reaction is followed by cyclization and reduction steps to form the tetrahydronaphthalenone core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often utilizes continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the tetrahydronaphthalenone core can be reduced to form alcohols.
Substitution: The hydroxypropan-2-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical properties.
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Properties : Research indicates that compounds similar to 4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one exhibit antioxidant activity. This property is crucial in developing treatments for oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases .
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit inflammatory pathways. This makes it a candidate for formulations aimed at treating chronic inflammatory conditions .
- Potential Anticancer Agent : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is needed to elucidate the mechanisms involved .
Natural Product Synthesis
The compound has been identified in various natural sources such as Turnera diffusa (Damiana) and is believed to contribute to the plant's therapeutic effects. Its presence in natural products emphasizes its potential as a lead compound for drug discovery .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of several naphthalene derivatives including 4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one. Results indicated significant radical scavenging activity which could be beneficial in formulations targeting oxidative stress-related conditions .
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases .
Case Study 3: Anticancer Research
A recent investigation into the cytotoxic effects of naphthalene derivatives found that 4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one exhibited selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is promising for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 4-(2-Hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxypropan-2-yl)phenol
- 4-Isopropylphenol
- 4-Isopropenylphenol
Uniqueness
Compared to similar compounds, 4-(2-Hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one has a unique tetrahydronaphthalenone core, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
4-(2-Hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one (commonly referred to as a derivative of naphthalenone) is a chemical compound with significant biological activity. Its molecular formula is , and it has garnered attention in various fields of pharmacology and biochemistry due to its potential therapeutic properties.
Chemical Structure and Properties
The compound features a complex structure characterized by a naphthalene backbone with additional functional groups. Its structural formula can be represented as follows:
This structure contributes to its interactions within biological systems and its overall efficacy as a therapeutic agent.
Antioxidant Properties
Research has indicated that compounds similar to 4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one exhibit potent antioxidant activity. A study highlighted the ability of certain derivatives to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress and related damage .
Antimicrobial Activity
Antimicrobial properties have also been documented. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, derivatives have demonstrated activity against Gram-positive bacteria and fungi such as Candida albicans. The minimum inhibitory concentrations (MICs) were found to be below 1.0 mg/ml for several tested strains .
Anticancer Effects
The compound's anticancer potential has been explored in several studies. One investigation focused on its effects on different cancer cell lines, revealing that it could induce apoptosis in human colon adenocarcinoma (HT29) and lung carcinoma (A549) cells without significantly affecting normal cell lines . The mechanism appears to involve modulation of key signaling pathways associated with cell proliferation and survival.
Case Studies
- In Vivo Studies : A notable study involving animal models of Parkinson's disease demonstrated that derivatives of this compound could reverse locomotor deficits in reserpinized rats. This suggests potential neuroprotective effects which may be beneficial in treating neurodegenerative diseases .
- Phytochemical Investigations : In ethnobotanical research, extracts containing this compound were evaluated for their bioactivity. The results indicated significant antimicrobial effects linked to the presence of this naphthalenone derivative among other phytochemicals .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
